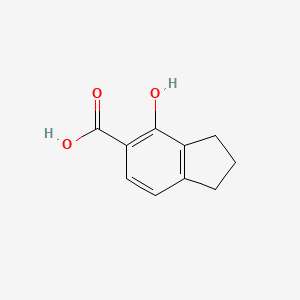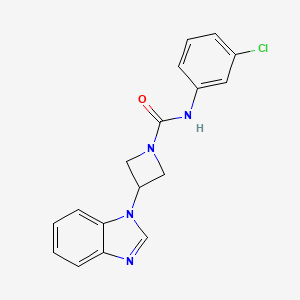
(E)-1-(4-cinnamylpiperazin-1-yl)-2-(1H-indol-1-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Antibacterial and Anticancer Properties
Cinnamic acid derivatives, including compounds structurally related to (E)-1-(4-cinnamylpiperazin-1-yl)-2-(1H-indol-1-yl)ethanone, have been extensively studied for their anticancer properties. These compounds exhibit a broad spectrum of biological activities due to the 3-phenyl acrylic acid functionality, which offers multiple reactive sites for chemical modifications, enhancing their medicinal value. The research has shown that these derivatives can act as traditional and synthetic antitumor agents, demonstrating significant potential in anticancer research (De, Baltas, & Bedos-Belval, 2011). Furthermore, essential oils and their constituents, which may include cinnamic acid derivatives, have been recognized for their anticancer activities, suggesting their roles in apoptosis, cell cycle arrest, and antiangiogenic processes (Gautam, Mantha, & Mittal, 2014).
Neuroprotective Effects
Indole and its derivatives, closely related to the chemical structure of this compound, have shown promising results in neuroprotection and the treatment of neurodegenerative diseases. These compounds interact with various signaling pathways to exhibit protective effects against chronic liver injuries, including those induced by oxidative stress, which is a common pathway implicated in neurodegenerative diseases (Wang et al., 2016).
Antiviral Research
The exploration of indole-containing compounds as antiviral agents has been an area of active research. These compounds, including this compound or its structural analogs, have been evaluated for their potential against various viral infections. Indole derivatives are known for their ability to mimic the structure of peptides and bind reversibly to enzymes, which could be advantageous in discovering novel drugs with diverse modes of action against viruses (Zhang, Chen, & Yang, 2014).
Propriétés
IUPAC Name |
2-indol-1-yl-1-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O/c27-23(19-26-14-12-21-10-4-5-11-22(21)26)25-17-15-24(16-18-25)13-6-9-20-7-2-1-3-8-20/h1-12,14H,13,15-19H2/b9-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJRQXQZOEVFAKA-RMKNXTFCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC=CC2=CC=CC=C2)C(=O)CN3C=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C/C=C/C2=CC=CC=C2)C(=O)CN3C=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

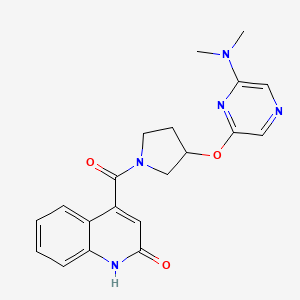
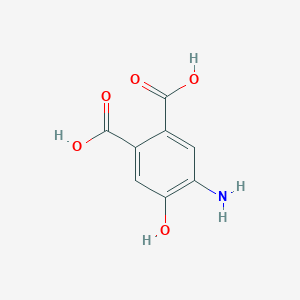

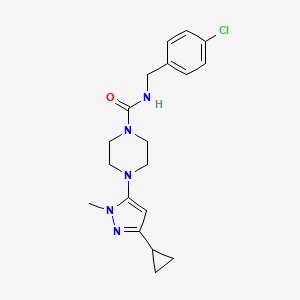


![N-(2-(3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2517818.png)
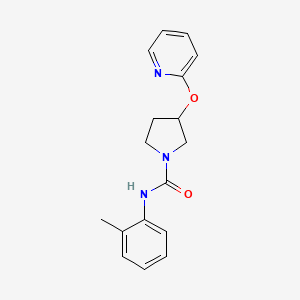

![3-(2-chloro-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-5-carbonyl)-2H-chromen-2-one](/img/structure/B2517822.png)


